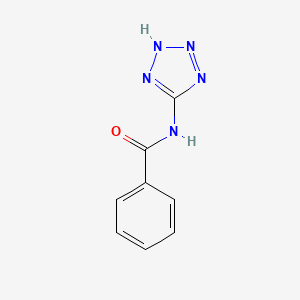
N-(1H-Tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Tetrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C8H7N5O and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
N-(1H-Tetrazol-5-yl)benzamide derivatives have shown promising antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that a specific derivative demonstrated a minimum inhibitory concentration (MIC) of 100 μg/mL against Bacillus subtilis, which is comparable to conventional antibiotics like penicillin .
G Protein-Coupled Receptor Agonism
The compound has been identified as a potent agonist for G protein-coupled receptor-35 (GPR35), which is implicated in pain and inflammatory responses. A series of synthesized derivatives showed enhanced potency due to the introduction of the tetrazole moiety. Notably, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide exhibited an EC50 value of 0.059, indicating strong agonistic activity .
Antituberculosis Potential
Recent studies have highlighted the potential of tetrazole derivatives as antituberculosis agents. Compounds derived from tetrazoles have been shown to possess selective antimycobacterial effects without cross-resistance to standard anti-TB drugs, making them valuable candidates for further development .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that can yield high purity products. Techniques such as microwave irradiation and the use of heterogeneous catalysts have been employed to enhance yields and reduce reaction times .
Structure-Activity Relationship Studies
SAR studies have illustrated how modifications to the benzamide structure can influence biological activity. For instance, substituents on the phenyl ring significantly affect the potency against GPR35, with certain halogenated derivatives showing improved efficacy .
Case Studies
| Study | Compound | Target | Activity | MIC/EC50 |
|---|---|---|---|---|
| Study 1 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | GPR35 | Agonist | EC50 = 0.059 |
| Study 2 | Various this compound derivatives | Antimicrobial | Bacterial Inhibition | MIC = 100 μg/mL |
| Study 3 | Tetrazole derivatives | Antituberculosis | Selective Activity | MIC = 0.25–1 μM |
特性
CAS番号 |
4847-62-5 |
|---|---|
分子式 |
C8H7N5O |
分子量 |
189.17 g/mol |
IUPAC名 |
N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H7N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h1-5H,(H2,9,10,11,12,13,14) |
InChIキー |
PLTCINJSRCMVPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















